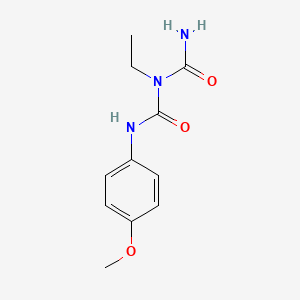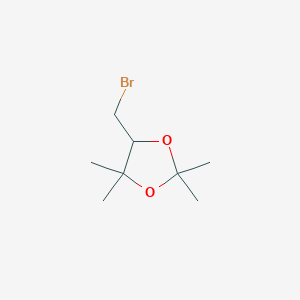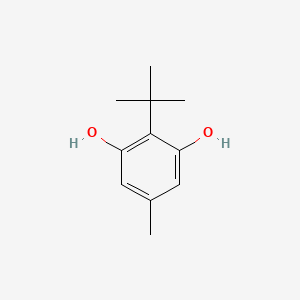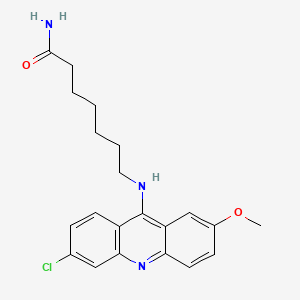
sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane is a specialized organosilicon compound It is characterized by the presence of a cyclopentadienyl group attached to a propyl chain, which is further bonded to a trimethoxysilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane typically involves the reaction of cyclopentadienyl derivatives with trimethoxysilane under controlled conditions. The reaction is often catalyzed by transition metals to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of fixed bed reactors where the reactants are passed over a catalyst bed at elevated temperatures. The process is designed to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentadienyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the silicon center or the cyclopentadienyl ring, depending on the reagents used.
Substitution: The trimethoxysilane group can participate in substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield cyclopentadienyl ketones or alcohols, while substitution can produce a variety of silane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-based reagents.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their compatibility and functionality in biological systems.
Industry: In industrial applications, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane involves its interaction with molecular targets through its silicon and cyclopentadienyl groups. These interactions can lead to the formation of stable bonds with organic and inorganic substrates, facilitating various chemical transformations. The pathways involved often include hydrolysis and condensation reactions, where the trimethoxysilane group plays a crucial role.
Vergleich Mit ähnlichen Verbindungen
3-cyclopenta-2,4-dien-1-ylpropyl(triethoxy)silane: Similar in structure but with triethoxy groups instead of trimethoxy groups.
Trimethoxysilane: A simpler compound with only trimethoxy groups attached to silicon.
Uniqueness: Sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane is unique due to the presence of the cyclopentadienyl group, which imparts distinct chemical properties and reactivity compared to other silane compounds. This uniqueness makes it particularly valuable in specialized applications where such properties are desired.
Eigenschaften
CAS-Nummer |
77102-54-6 |
|---|---|
Molekularformel |
C11H19NaO3Si |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C11H19O3Si.Na/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11;/h4-5,7-8H,6,9-10H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
JDDUNYFZTHQOBA-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCC[C-]1C=CC=C1)(OC)OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


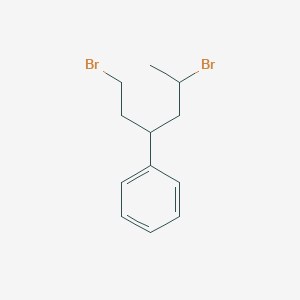
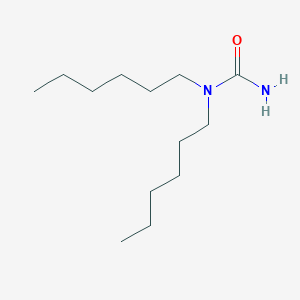
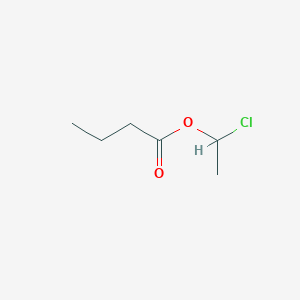



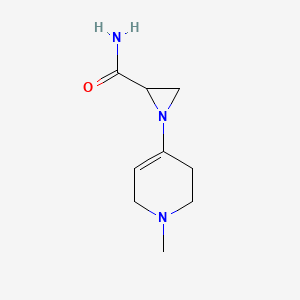
![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
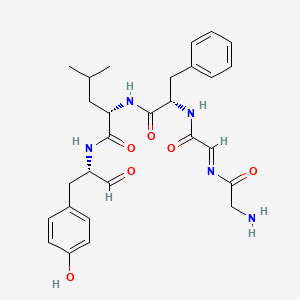
![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
